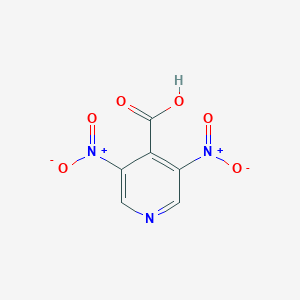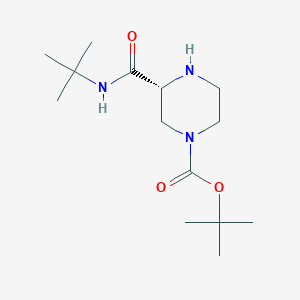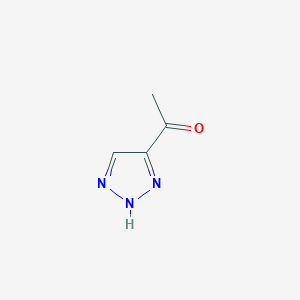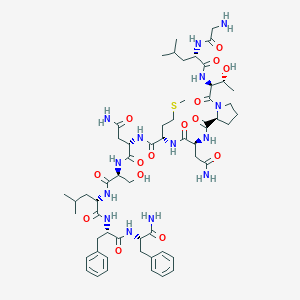
2-(2-Methylphenoxy)butanoic acid
Overview
Description
2-(2-Methylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Degradation in Soils : A study compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. It found that adsorption decreased in a sequence with different phenoxyalkanoic acids, including 4-(2,4-dichlorophenoxy) butanoic acid and 4-(4-chloro-2-methylphenoxy) butanoic acid. The predominant dissipation mechanism in soils was bacterial degradation (Paszko et al., 2016).
Sorption to Soil, Organic Matter, and Minerals : Another study reviewed sorption experiments of phenoxy herbicides, including various phenoxyalkanoic acids, to soil and other materials. It suggested that soil organic matter and iron oxides are relevant sorbents for these herbicides (Werner et al., 2012).
Antimicrobial Activity : A research focusing on the synthesis and antimicrobial activity of derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, including 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, revealed significant antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).
Effects on Skeletal Muscle Chloride Channel Conductance : A study on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids indicated their role in blocking chloride membrane conductance in rat striated muscle, suggesting their potential biological activity (Carbonara et al., 2001).
Supramolecular Solvent-Based Liquid Phase Microextraction : A study developed an environmentally friendly method for the extraction of phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid and 4-(4-Chloro-2-methylphenoxy) butanoic acid, from water and rice samples (Seebunrueng et al., 2020).
Properties
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161790-50-7 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)









![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
